4-Aminoisothiochroman 2,2-dioxide hydrochloride

Übersicht

Beschreibung

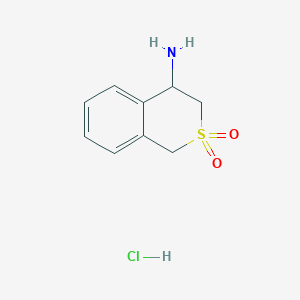

4-Aminoisothiochroman 2,2-dioxide hydrochloride is a heterocyclic organic compound with the molecular formula C9H12ClNO2S. It is known for its unique structure, which includes a sulfur atom within a six-membered ring, making it a valuable compound in various scientific research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoisothiochroman 2,2-dioxide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-aminothiophenol with an appropriate aldehyde or ketone, followed by oxidation to introduce the dioxide functionality. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-Aminoisothiochroman 2,2-dioxide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the dioxide functionality to other sulfur-containing groups.

Substitution: The amino group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Aminoisothiochroman 2,2-dioxide hydrochloride is characterized by its unique chemical structure, which contributes to its biological activity. The compound features a thiochroman core with an amino group and a sulfonyl moiety, which are crucial for its interaction with biological targets.

Antimicrobial Activity

One of the primary applications of this compound is its potential as an antimicrobial agent. Research has indicated that derivatives of thiochromans exhibit significant activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 130-500 µg/mL |

| Escherichia coli | Ranges vary based on structural modifications |

Studies suggest that modifications to the thiochroman structure can enhance antimicrobial efficacy, making it a candidate for developing new antibiotics .

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. It acts on serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and cognitive functions.

- Mechanism of Action : Agonism of the 5-HT2A receptor can lead to alterations in neurotransmitter release, potentially influencing conditions such as depression and anxiety.

- Case Study : In animal models, administration of the compound resulted in reduced anxiety-like behaviors, suggesting its potential use in treating anxiety disorders.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various thiochroman derivatives, researchers synthesized multiple analogs of this compound. The results indicated that certain modifications significantly improved their activity against resistant strains of bacteria.

- Findings : The most effective derivative exhibited an MIC of 50 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing the compound's potential in combating antibiotic resistance.

Case Study 2: Neuropharmacological Assessment

Another study investigated the effects of this compound on cognitive functions in rodent models. The compound was administered in varying doses to assess its impact on learning and memory.

- Results : Higher doses correlated with improved performance in maze tests, indicating enhanced cognitive function. Behavioral assessments suggested that the compound may modulate neurotransmitter systems involved in learning processes.

Future Directions and Research Opportunities

The promising results from preliminary studies highlight several avenues for future research:

- Optimization of Derivatives : Further structural modifications could lead to more potent antimicrobial agents.

- Clinical Trials : Investigating the safety and efficacy of this compound in human subjects for neuropharmacological applications.

- Mechanistic Studies : Detailed studies on its interaction with serotonin receptors could elucidate its role in mood disorders.

Wirkmechanismus

The mechanism of action of 4-Aminoisothiochroman 2,2-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-3,4-dihydro-1H-isothiochromene 2,2-dioxide hydrochloride

- 3,4-Dihydro-1H-isothiochromen-4-amine 2,2-dioxide hydrochloride

- 4-Amino-3,4-dihydro-1H-2-benzothiopyran 2,2-dioxide hydrochloride

Uniqueness

4-Aminoisothiochroman 2,2-dioxide hydrochloride is unique due to its specific structural features, such as the presence of a sulfur atom within a six-membered ring and the dioxide functionality.

Biologische Aktivität

4-Aminoisothiochroman 2,2-dioxide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article synthesizes available research findings regarding its biological activity, highlighting key studies, data tables, and case studies.

Antiviral Activity

Recent studies have indicated that derivatives of aminothiochromans exhibit significant antiviral properties. The compound's structural modifications can influence its efficacy against various viruses. For instance, a related compound was evaluated for its activity against the dengue virus serotype 2 (DENV2), showing an IC50 of 3.03 µM and a CC50 of 16.06 µM, resulting in a selectivity index (SI) of 5.30. Another derivative demonstrated even higher activity with an IC50 of 0.49 µM and an SI of 39.5 .

Antibacterial Activity

This compound has also been screened for antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against various strains, including drug-resistant ones. Notably, these MIC values were lower than those of standard antibiotics like ciprofloxacin .

The mechanism by which these compounds exert their antiviral effects appears to involve inhibition at early stages of the viral lifecycle rather than direct virucidal activity. This suggests a potential role in reducing the replication and spread of viruses within host cells .

Table 1: Summary of Biological Activity

| Compound | Activity Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | MIC (µg/mL) |

|---|---|---|---|---|---|

| 4-Aminoisothiochroman Derivative A | Antiviral | 3.03 | 16.06 | 5.30 | - |

| 4-Aminoisothiochroman Derivative B | Antiviral | 0.49 | 19.39 | 39.5 | - |

| 4-Aminoisothiochroman Hydrochloride | Antibacterial | - | - | - | 4-16 |

Table 2: Comparison with Standard Antibiotics

| Antibiotic | MIC (µg/mL) |

|---|---|

| Ciprofloxacin | 0.125-0.5 |

| 4-Aminoisothiochroman Hydrochloride | 4-16 |

Case Study: Antiviral Screening

In a recent study focusing on the antiviral properties of modified aminothiochromans, researchers reported promising results against DENV2. The study emphasized the importance of structural modifications in enhancing antiviral efficacy and minimizing cytotoxicity . The findings support further exploration into the development of these compounds as potential therapeutic agents against viral infections.

Case Study: Antibacterial Efficacy

Another investigation assessed the antibacterial activity of various derivatives against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that some derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential as new treatments for bacterial infections .

Eigenschaften

IUPAC Name |

2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSRQJVVIKWEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CS1(=O)=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671927 | |

| Record name | 4-Amino-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-61-0 | |

| Record name | 1H-2-Benzothiopyran-4-amine, 3,4-dihydro-, 2,2-dioxide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.